molecular formula C14H10F2N4O B2868257 1-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole CAS No. 339108-68-8

1-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole

Cat. No. B2868257
CAS RN: 339108-68-8
M. Wt: 288.258
InChI Key: ULWJTISXBVZIHX-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole, also known as DFMT, is a molecule composed of a nitrogen atom linked to two different aromatic rings. It has been studied extensively for its potential applications in various scientific fields, including as a catalyst in organic synthesis, as an inhibitor of enzymes, and as a fluorescent probe in biological systems.

Scientific Research Applications

Fluorescent Probes and Sensing Applications

Compounds structurally related to 1-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole have been explored for their potential as fluorescent probes. For example, certain benzoxazole and benzothiazole analogs have shown applicability in sensing magnesium and zinc cations due to their high sensitivity and selectivity, attributed to the high acidity of the fluorophenol moiety, indicating a potential research avenue for the tetraazole compound in fluorescent probe development (Tanaka et al., 2001).

Antimicrobial Activities

Research into triazole derivatives, including structures related to the specified compound, has demonstrated significant antimicrobial activities. Synthesized triazole compounds have shown good to moderate activities against various test microorganisms, suggesting the potential of the tetraazole compound in antimicrobial research (Bektaş et al., 2007).

Molecular Docking and Structural Analysis

Docking studies and crystal structure analysis of tetrazole derivatives, including those with methoxyphenyl groups, have been conducted to understand their orientation and interaction within biological targets, such as the cyclooxygenase-2 enzyme. This research underscores the importance of structural analysis in drug design, hinting at potential applications of the tetraazole compound in medicinal chemistry (Al-Hourani et al., 2015).

Synthesis and Crystallography

The synthesis and crystal structure of related compounds have been detailed, providing insights into their molecular configurations and interactions, which are crucial for the development of materials and drugs with specific properties (Liang, 2009).

Corrosion Inhibition

Triazole derivatives have been investigated for their corrosion inhibition properties on mild steel in acidic mediums, showcasing the chemical versatility and practical applications of these compounds in industrial settings (Bentiss et al., 2009).

properties

IUPAC Name

1-(2,4-difluorophenyl)-5-(4-methoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N4O/c1-21-11-5-2-9(3-6-11)14-17-18-19-20(14)13-7-4-10(15)8-12(13)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWJTISXBVZIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=NN2C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole

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